1-(5-Chloro-1,2-benzoxazol-3-yl)methanamine hydrobromide
Overview
Description
1-(5-Chloro-1,2-benzoxazol-3-yl)methanamine hydrobromide is a chemical compound with the molecular formula C8H7ClN2O·HBr It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1,2-benzoxazol-3-yl)methanamine hydrobromide typically involves the reaction of 5-chloro-1,2-benzoxazole with methanamine in the presence of hydrobromic acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and automated processes to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-1,2-benzoxazol-3-yl)methanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chlorine atom in the benzoxazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzoxazole derivatives, while substitution reactions can produce a variety of functionalized benzoxazoles .
Scientific Research Applications
1-(5-Chloro-1,2-benzoxazol-3-yl)methanamine hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1,2-benzoxazol-3-yl)methanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide
- [4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methanamine dihydrochloride
Uniqueness
1-(5-Chloro-1,2-benzoxazol-3-yl)methanamine hydrobromide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
(5-chloro-1,2-benzoxazol-3-yl)methanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O.BrH/c9-5-1-2-8-6(3-5)7(4-10)11-12-8;/h1-3H,4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAUKYFZKMBTQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NO2)CN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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